Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C13H26O3Si. It is a derivative of cyclobutane, featuring a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of esters and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate typically involves the protection of the hydroxyl group in cyclobutane derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then esterified using methyl chloroformate or similar reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyldimethylsilyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate involves the reactivity of the TBDMS group, which can be selectively removed under specific conditions to reveal the hydroxyl group. This allows for further functionalization and modification of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane:
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another compound with a TBDMS group, used in the synthesis of aldehydes and other functional groups.
Uniqueness
Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate is unique due to its cyclobutane core, which imparts specific reactivity and stability characteristics. The presence of the TBDMS group provides protection for the hydroxyl group, allowing for selective reactions and modifications.
Properties
IUPAC Name |
methyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-13(2,3)17(5,6)16-9-10-7-11(8-10)12(14)15-4/h10-11H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLCUDMDSXPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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